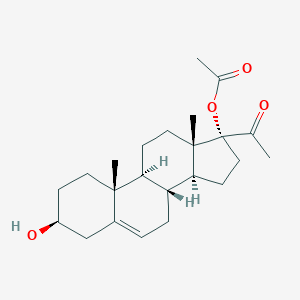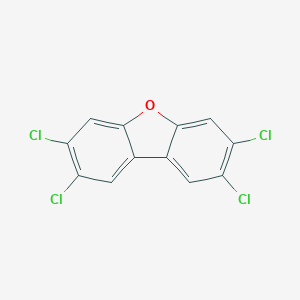
Chlorure de 2-chlorotrityle
Vue d'ensemble
Description
2-Chlorotrityl chloride is a chemical compound widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the preparation of peptides with an acid termination. The compound is highly reactive and serves as a protecting group reagent for carboxylic acids, forming esters that can be cleaved under mild conditions .
Applications De Recherche Scientifique
2-Chlorotrityl chloride has diverse applications in scientific research:
Mécanisme D'action
Target of Action
2-Chlorotrityl chloride is primarily used in solid-phase peptide synthesis (SPPS) as a resin . It is a protecting group reagent for carboxylic acids, forming esters which are cleaved mildly . The primary target of 2-Chlorotrityl chloride is the carboxylic acid group of C-terminal protected peptide fragments .
Mode of Action
2-Chlorotrityl chloride interacts with its targets by forming esters with carboxylic acids . This interaction protects the carboxylic acid group during peptide synthesis . The esters formed are cleaved mildly, allowing for the controlled release of the protected peptide fragments .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chlorotrityl chloride is peptide synthesis . It is used to obtain protected peptide fragments that can be applied to the preparation of head-to-tail cyclopeptides or to condensation of peptidic fragments .
Result of Action
The result of 2-Chlorotrityl chloride’s action is the formation of protected peptide fragments . These fragments can then be used in the synthesis of larger peptides. It prevents racemization of the first amino acid and is thus very useful when racemic mixtures are forming (common with residues such as His or Cys) .
Action Environment
The action of 2-Chlorotrityl chloride is highly susceptible to moisture, leading to reduced resin loading and lower synthetic yields . Therefore, it is recommended that the resin be activated with thionyl chloride (SOCl2) before peptide assembly . The environment in which 2-Chlorotrityl chloride is used can greatly influence its action, efficacy, and stability. For instance, the use of anhydrous dichloromethane (DCM) allows up to 44% activation of the resin, thereby making it suitable for the synthesis of longer peptides .
Analyse Biochimique
Biochemical Properties
2-Chlorotrityl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. For instance, it is recommended that the resin be activated with thionyl chloride (SOCl2) before peptide assembly .
Cellular Effects
The effects of 2-Chlorotrityl chloride on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Chlorotrityl chloride involves its interaction with biomolecules during peptide synthesis. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
2-Chlorotrityl chloride is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during this process, which could potentially affect metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chlorotrityl chloride is typically synthesized through the chlorination of (2-chlorophenyl)diphenylmethanol using thionyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane to prevent moisture interference .
Industrial Production Methods: In industrial settings, the preparation involves suspending 2-chlorotrityl alcohol in a solvent like dimethylformamide (DMF) and adding thionyl chloride under controlled conditions. The mixture is stirred at room temperature, followed by filtration and washing to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorotrityl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. It can react with nucleophiles such as amines and alcohols to form corresponding trityl derivatives .
Common Reagents and Conditions:
Thionyl chloride (SOCl2): Used for activation of the resin in SPPS.
Dichloromethane (DCM): Common solvent for reactions involving 2-chlorotrityl chloride.
Major Products:
Trityl-protected peptides: Formed during SPPS.
Trityl ethers and esters: Result from reactions with alcohols and carboxylic acids.
Comparaison Avec Des Composés Similaires
Trityl chloride: Used for similar protective group chemistry but lacks the additional chlorine atom, making it less reactive in certain contexts.
4,4’-Dimethoxytrityl chloride: Another protective group reagent with different electronic properties due to the presence of methoxy groups.
Uniqueness: 2-Chlorotrityl chloride is unique due to its enhanced reactivity and stability, making it particularly suitable for SPPS and other applications where moisture sensitivity and high reactivity are critical .
Propriétés
IUPAC Name |
1-chloro-2-[chloro(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLSOKIMYBSASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194914 | |
| Record name | 2-Chlorotrityl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42074-68-0 | |
| Record name | 2-Chlorotrityl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42074-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorotrityl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042074680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorotrityl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(chlorodiphenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROPHENYLDIPHENYLMETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3RF829XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Chlorotrityl chloride in peptide synthesis?
A1: 2-Chlorotrityl chloride is primarily used as a solid support in SPPS, particularly for synthesizing peptides with a free C-terminal carboxylic acid. [] It allows the anchoring of the first amino acid and facilitates the sequential addition of subsequent amino acids to build the desired peptide chain. []
Q2: How does 2-Chlorotrityl chloride bind to the first amino acid in SPPS?
A2: 2-Chlorotrityl chloride is attached to a polymeric support, forming the 2-CTC resin. The first Fmoc-protected amino acid reacts with the resin through its carboxyl group, forming an ester linkage. [] This anchoring allows for the step-by-step construction of the peptide chain.
Q3: Can 2-Chlorotrityl chloride be used for synthesizing cyclic peptides?
A3: While 2-CTC is mainly used for linear peptides, it can be employed in cyclic peptide synthesis. After assembling the linear peptide chain on the resin, cyclization can be achieved in solution phase. [, ] This approach utilizes the benefits of SPPS for linear chain assembly and solution-phase techniques for cyclization.
Q4: Are there specific conditions for attaching the first amino acid to 2-Chlorotrityl chloride resin?
A4: Yes, optimal conditions involve using a slight excess of the Fmoc-protected amino acid (0.6 equivalents per mmol of resin) with DIEA as a base in dichloromethane (DCM) or dichloroethane (DCE) at room temperature for 25 minutes. These conditions generally lead to high esterification yields with minimal side reactions, even for amino acids like asparagine and glutamine. []
Q5: Is activation of 2-Chlorotrityl chloride resin necessary before use?
A5: 2-Chlorotrityl chloride resin is highly sensitive to moisture, which can reduce loading capacity. [] Therefore, activation with thionyl chloride (SOCl2) is often recommended to enhance the resin's reactivity and improve loading efficiency.
Q6: Can the degree of activation of 2-Chlorotrityl chloride resin be controlled?
A6: Yes, varying the concentration of SOCl2 in DCM during activation allows control over the degree of resin activation. Using 2% SOCl2 activates about 44% of the resin, making it suitable for longer peptides, while 25% SOCl2 results in around 80% activation, suitable for shorter peptides. []
Q7: What are the advantages of using 2-Chlorotrityl chloride resin in SPPS?
A7: 2-Chlorotrityl chloride resin offers several advantages:
- Mild Cleavage Conditions: Peptides can be cleaved from the resin under mild acidic conditions, preserving acid-labile protecting groups on the peptide. [, ]
- High Purity: The use of 2-CTC often results in peptides with high purity, reducing the need for extensive purification. []
- Reusability: Following an optimized activation protocol, 2-CTC resin can be reused, offering cost-effectiveness and sustainability. []
Q8: Are there any limitations associated with 2-Chlorotrityl chloride resin?
A8: Despite its advantages, there are limitations:
- Moisture Sensitivity: The resin is highly sensitive to moisture, requiring careful handling and storage. []
- Cleavage Solvent: Traditionally, DCM was used for cleavage, but greener alternatives like anisole and 1,3-dimethoxybenzene are gaining traction due to environmental concerns. []
Q9: What are some greener alternatives being explored for the cleavage of protected peptides from 2-Chlorotrityl chloride resin?
A9: Researchers are exploring greener solvents to replace DCM for cleaving peptides from 2-CTC resin. Promising alternatives include 2% trifluoroacetic acid (TFA) in anisole or 1,3-dimethoxybenzene. These solvents are less hazardous and offer similar or improved cleavage efficiency. []
Q10: Besides peptides, what other molecules can be synthesized using 2-Chlorotrityl chloride resin?
A10: The versatility of 2-CTC extends beyond peptides. Researchers have successfully employed this resin in the synthesis of:
- Peptidomimetics: Molecules mimicking the structure and function of peptides. []
- Prenylcysteine analogs: Important for studying protein prenylation pathways. []
- Amino acid-modified Peptide Nucleic Acids (PNA): Molecules with potential applications in gene therapy. []
Q11: How is 2-Chlorotrityl chloride resin used in the development of antibody-drug conjugates (ADCs)?
A11: 2-Chlorotrityl chloride resin plays a crucial role in synthesizing cathepsin-B cleavable linkers, which are essential components of ADCs. These linkers connect a cytotoxic drug to an antibody, allowing for targeted delivery to cancer cells. []
Q12: Can 2-Chlorotrityl chloride resin be used to synthesize modified amino acids?
A12: Yes, the resin has been successfully used in the synthesis of N-methylated amino acids (N-Me-AA-OH), which are valuable for enhancing the stability and bioavailability of peptides. []
Q13: Are there any applications of 2-Chlorotrityl chloride resin in materials science?
A13: Research has demonstrated the application of 2-CTC resin in anchoring chiral amino alcohol ligands. These resin-bound ligands act as catalysts in enantioselective reactions, demonstrating their potential in asymmetric synthesis and chiral technology. []
Q14: How does the use of 2-Chlorotrityl chloride resin contribute to green chemistry practices in peptide synthesis?
A14: The use of 2-CTC resin aligns with green chemistry principles in several ways:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


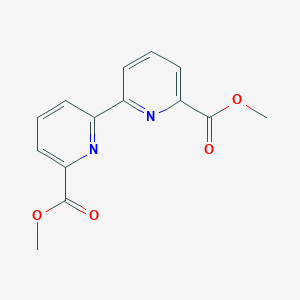

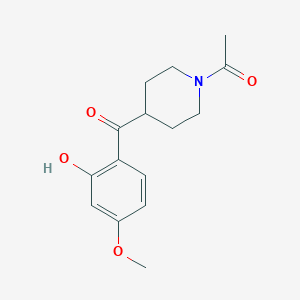
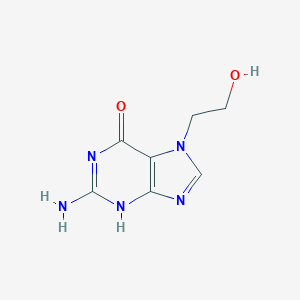
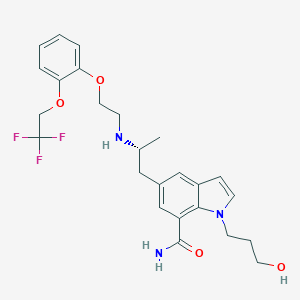

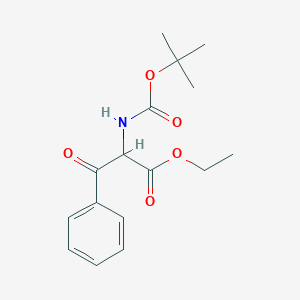
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
